molecular formula C8H10N2O2 B037810 L-Alanine, N-2-pyridinyl-(9CI) CAS No. 122109-61-9

L-Alanine, N-2-pyridinyl-(9CI)

Cat. No. B037810
M. Wt: 166.18 g/mol
InChI Key: CNMAQBJBWQQZFZ-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Alanine, N-2-pyridinyl-(9CI), also known as 2-Pyridylalanine, is a non-proteinogenic amino acid that is used in scientific research. It is a derivative of alanine, which is an important amino acid in the human body. L-Alanine, N-2-pyridinyl-(9CI) is synthesized using various methods and has several biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of L-Alanine, N-2-pyridinyl-(9CI) is not completely understood. However, it is believed to act as a competitive inhibitor of certain enzymes and receptors. It has been shown to inhibit the activity of several enzymes such as alanine racemase, which is involved in the synthesis of D-alanine, and pyridoxal kinase, which is involved in the metabolism of vitamin B6.

Biochemical And Physiological Effects

L-Alanine, N-2-pyridinyl-(9CI) has several biochemical and physiological effects. It has been shown to increase the activity of certain enzymes such as alanine aminotransferase, which is involved in the metabolism of alanine. It has also been shown to increase the uptake of glucose in certain cells. Additionally, it has been shown to have neuroprotective effects and to improve cognitive function in animal models.

Advantages And Limitations For Lab Experiments

One advantage of using L-Alanine, N-2-pyridinyl-(9CI) in lab experiments is its versatility. It can be used in a wide range of experiments and can be easily synthesized using various methods. Additionally, it has several biochemical and physiological effects, which make it useful in studying various biological processes. However, one limitation of using L-Alanine, N-2-pyridinyl-(9CI) is its cost. It is relatively expensive compared to other amino acids and may not be suitable for large-scale experiments.

Future Directions

There are several future directions for the use of L-Alanine, N-2-pyridinyl-(9CI) in scientific research. One direction is the development of new drugs and drug delivery systems using L-Alanine, N-2-pyridinyl-(9CI) as a building block. Another direction is the study of its neuroprotective effects and its potential use in the treatment of neurodegenerative diseases. Additionally, it can be used in the study of protein-ligand interactions and enzyme kinetics to gain a better understanding of biological processes.

Synthesis Methods

L-Alanine, N-2-pyridinyl-(9CI) can be synthesized using various methods. One of the most common methods is the reductive amination of 2-pyridinecarboxaldehyde with L-alanine in the presence of a reducing agent such as sodium cyanoborohydride. Another method involves the reaction of 2-pyridinecarboxylic acid with L-alanine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using various techniques such as column chromatography, recrystallization, and HPLC.

Scientific Research Applications

L-Alanine, N-2-pyridinyl-(9CI) has several scientific research applications. It is commonly used as a building block in the synthesis of peptides and proteins. It is also used in the study of protein-ligand interactions and enzyme kinetics. Additionally, it has been used in the development of new drugs and drug delivery systems.

properties

CAS RN

122109-61-9

Product Name

L-Alanine, N-2-pyridinyl-(9CI)

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

(2S)-2-(pyridin-2-ylamino)propanoic acid

InChI

InChI=1S/C8H10N2O2/c1-6(8(11)12)10-7-4-2-3-5-9-7/h2-6H,1H3,(H,9,10)(H,11,12)/t6-/m0/s1

InChI Key

CNMAQBJBWQQZFZ-LURJTMIESA-N

Isomeric SMILES

C[C@@H](C(=O)O)NC1=CC=CC=N1

SMILES

CC(C(=O)O)NC1=CC=CC=N1

Canonical SMILES

CC(C(=O)O)NC1=CC=CC=N1

synonyms

L-Alanine, N-2-pyridinyl- (9CI)

Origin of Product

United States

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